molecular formula C20H14N4O3S3 B255841 2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Cat. No. B255841
M. Wt: 454.6 g/mol
InChI Key: OWDHEFBPNXPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide, commonly known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays an important role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.

Mechanism Of Action

While the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate the downstream signaling pathways affected by BTK inhibition and to identify potential biomarkers of response.
4. Resistance mechanisms: Resistance to BTK inhibitors such as ibrutinib has been observed in some patients. Further studies are needed to identify potential resistance mechanisms and develop strategies to overcome them.
In conclusion, TAK-659 is a promising new BTK inhibitor with potential applications in the treatment of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize combination regimens, and identify potential resistance mechanisms.

Biochemical And Physiological Effects

TAK-659 has been shown to be highly selective for BTK and has minimal off-target effects. It has also demonstrated good pharmacokinetic properties and oral bioavailability. In preclinical studies, TAK-659 has shown significant antitumor activity in both cell lines and animal models of B-cell malignancies.

Advantages And Limitations For Lab Experiments

TAK-659 is a valuable tool for studying the role of BTK in B-cell signaling pathways and the development of B-cell malignancies. Its high selectivity and potency make it an ideal candidate for in vitro and in vivo studies. However, its irreversible binding to BTK may limit its use in some experiments where reversibility is desired.

Future Directions

There are several potential future directions for the research and development of TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and MCL. Further studies are needed to determine its efficacy and safety in these and other B-cell malignancies.
2. Combination therapy: TAK-659 has shown synergistic effects when combined with other drugs such as venetoclax, ibrutinib, and lenalidomide. Further studies are needed to optimize combination regimens and determine their efficacy in clinical settings.
3.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 3-allyl-5-(2-furyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 3-cyano-2-thiophenecarboxylic acid chloride in the presence of a base, followed by the reaction with N-(2-mercaptoethyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been studied in combination with other drugs such as venetoclax, ibrutinib, and lenalidomide for the treatment of CLL and MCL.

properties

Product Name

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Molecular Formula

C20H14N4O3S3

Molecular Weight

454.6 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14N4O3S3/c1-2-6-24-19(26)16-13(14-4-3-7-27-14)10-29-18(16)23-20(24)30-11-15(25)22-17-12(9-21)5-8-28-17/h2-5,7-8,10H,1,6,11H2,(H,22,25)

InChI Key

OWDHEFBPNXPGRA-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

Origin of Product

United States

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